3-(2-Bromo-phenyl)-5-methyl-isoxazole
Description
3-(2-Bromo-phenyl)-5-methyl-isoxazole (C₉H₇BrN₂O) is a brominated isoxazole derivative with a molecular weight of 239.072 g/mol. The compound features a 2-bromophenyl group attached to the 3-position of the isoxazole ring and a methyl group at the 5-position. Its monoisotopic mass is 237.974175, and it exhibits moderate solubility in organic solvents such as chloroform and methanol . The bromine atom at the phenyl ring’s ortho position contributes to steric and electronic effects, influencing reactivity and biological interactions. This compound is structurally related to pharmacologically active isoxazoles, which are known for applications in drug discovery and material science .
Properties
IUPAC Name |
3-(2-bromophenyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-6-10(12-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGOOZIFMMAXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Intermediate Method
Reagents : Bis(trichloromethyl) carbonate (BTC), 3-(2-Bromo-phenyl)-5-methyl-4-isoxazole carboxylic acid, organic solvents (toluene, tetrahydrofuran), catalysts (tetrabutylurea).
Procedure :
- Acyl Chloride Formation : BTC reacts with 3-(2-Bromo-phenyl)-5-methyl-4-isoxazole carboxylic acid in toluene at 110°C for 2 hours, yielding the corresponding acyl chloride.
- Cyclization : The acyl chloride undergoes intramolecular cyclization under reflux conditions, facilitated by tetrabutylurea.
Yield : 95–96%.
Advantages : High yield, minimal byproducts, scalability.
Multi-Step Synthesis via 2-Methylbenzaldehyde
Steps :
- Bromination : 2-Methylbenzaldehyde is brominated using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with FeCl₃ catalysis.
- Oxime Formation : The brominated intermediate reacts with hydroxylamine hydrochloride under basic conditions.
- Chlorination and Cyclization : Ethylene gas is introduced under pressure with N-chlorosuccinimide (NCS), forming the isoxazole core.
- Sulfonylation and Final Bromination : Methanesulfonyl chloride introduces the sulfonyl group, followed by regioselective bromination using NBS.
Yield : 76–80% overall.
Key Insight : Temperature control (60–65°C) ensures regioselectivity during cyclization.
Cycloaddition of Dihaloformaldoxime with Alkynes
Reagents : Dibromoformaldoxime, propargyl derivatives, sodium bicarbonate, dimethylformamide (DMF).
Mechanism :
- Nitrile Oxide Generation : Dibromoformaldoxime decomposes in situ to form a nitrile oxide intermediate.
- 1,3-Dipolar Cycloaddition : Reaction with terminal alkynes (e.g., propargyl alcohol) produces 3-bromo-5-substituted isoxazoles.
Yield : 75–85%.
Limitations : Requires strict anhydrous conditions to prevent hydrolysis.
Direct Bromination of Preformed Isoxazole
Reagents : N-Bromosuccinimide (NBS), acetic acid.
Procedure :
- Substrate Preparation : 5-Methyl-3-phenylisoxazole is synthesized via [3+2] cycloaddition of nitrile oxides with acetylene derivatives.
- Electrophilic Bromination : NBS in acetic acid selectively brominates the phenyl ring at the ortho position.
Yield : 64–79%.
Optimization : Excess NBS (1.1 eq.) and reaction times ≤40 minutes minimize polybromination.
Comparative Analysis of Methods
| Method | Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Intermediate | 2 | 95–96% | High yield, scalable | Requires BTC, toxic byproducts |
| Multi-Step Synthesis | 4 | 76–80% | Regioselective, versatile | Complex purification, long reaction time |
| Cycloaddition | 2 | 75–85% | Atom-economical, mild conditions | Sensitivity to moisture |
| Direct Bromination | 2 | 64–79% | Simplicity, short reaction time | Risk of over-bromination |
Critical Reaction Parameters
Solvent Effects
Catalytic Systems
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the phenyl ring enables aryl halide reactivity , facilitating cross-coupling and substitution reactions:
-
Suzuki-Miyaura Coupling : The bromophenyl group participates in palladium-catalyzed cross-couplings with boronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid yields 3-(2-biphenyl)-5-methylisoxazole.
-
Buchwald-Hartwig Amination : Reaction with primary/secondary amines under Pd catalysis produces aryl amines, useful for modifying electronic properties.
Key Conditions :
| Reaction Type | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 75–85 |
| Amination | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 60–70 |
Cycloaddition and Ring-Opening Reactions
The isoxazole ring undergoes 1,3-dipolar cycloadditions and ring-opening transformations:
-
Nitrone Formation : Reacts with hydroxylamine derivatives to form nitrile oxide intermediates, which participate in [3+2] cycloadditions with alkynes or alkenes (e.g., forming isoxazoline derivatives) .
-
Ring-Opening Hydrolysis : Under acidic or basic conditions, the isoxazole ring hydrolyzes to β-keto amides or esters. For instance, treatment with HCl/MeOH yields methyl 3-(2-bromophenyl)-5-methyl-4-oxopent-2-enoate .
Functional Group Interconversion
The methyl group and aromatic system allow further derivatization:
-
Oxidation : The 5-methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, forming 3-(2-bromophenyl)-5-carboxyisoxazole, a precursor for amide/ester derivatives.
-
Electrophilic Aromatic Substitution : Bromophenyl-directed electrophilic substitutions (e.g., nitration, sulfonation) occur at the para position relative to bromine .
Bioactivation and Metabolic Pathways
In biological systems, the isoxazole ring undergoes oxidative bioactivation:
-
Quinone Formation : Cytochrome P450 enzymes oxidize the methyl group to a hydroxymethyl intermediate, which dehydrates to a reactive quinone-methide (Fig. 1A). This metabolite covalently binds to cellular nucleophiles (e.g., glutathione), implicated in toxicity .
-
Isoxazole Cleavage : Oxidative cleavage of the isoxazole ring generates α,β-diketones, which conjugate with biomolecules (Fig. 1B) .
Figure 1. Bioactivation Pathways
(A) Quinone-methide formation via oxidation.
(B) Ring cleavage yielding reactive diketones .
Synthetic Methodology Advancements
Recent protocols enhance reaction efficiency:
-
Microwave-Assisted Synthesis : Cyclization of 2-bromobenzonitrile with acetylacetone under microwave irradiation reduces reaction time (10–15 min vs. 6 h conventional) .
-
Chloramine-T Catalysis : Enables regioselective isoxazoline formation via in situ nitrile oxide generation (Table 1) .
Table 1. Optimization of Cycloaddition with Chloramine-T
| Entry | Base (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Chloramine-T (0.5) | CH₃CN | 77 |
| 2 | Triethylamine (0.5) | CH₃CN | 55 |
This compound’s versatility in cross-coupling, cycloaddition, and bioactivation pathways underscores its value in synthetic and medicinal chemistry.
Scientific Research Applications
3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The compound is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties, and is explored as a lead compound for developing new pharmaceuticals. Additionally, it is utilized in producing specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the isoxazole ring can influence its electronic properties and reactivity.
Comparison with Similar Compounds
3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid can be compared to similar compounds such as 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 3-(2-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid and 3-(2-Iodophenyl)-5-methylisoxazole-4-carboxylic acid. 3-(2-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs.
Other research on bromo-isoxazoles shows:
- 3-bromo-5-substituted isoxazoles are useful intermediates for the preparation of pharmacologically active compounds .
- (3-(2-Bromophenyl)isoxazol-5-yl)methanol can be useful in isoxazole strategy for molybdenum-mediated synthesis of mono- and disubstituted pyrrolediones .
- 3-chloro- and 3-bromo-isoxazoles having at 5-position an optionally substituted phenyl group are endowed with anthelmintic or nematocidal activity . Replacement of the bromine or the chlorine atom at 3-position with a hydroxy group gives 3-hydroxy-5-phenyl-isoxazoles also having anthelmintic or antimicrobic activity . Said compounds are useful also as intermediates for preparing herbicides or compounds having antiinflammatory activity .
Mechanism of Action
The mechanism of action of 3-(2-Bromo-phenyl)-5-methyl-isoxazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the bromine atom can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Bromine Position Variations
- 3-(4-Bromo-phenyl)-5-methyl-isoxazole : The para-bromo substitution (vs. ortho in the target compound) reduces steric hindrance but increases electron-withdrawing effects. In 3-(4-bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole (4o), the para-bromo group enhances molecular symmetry, reflected in distinct ¹H NMR shifts (δ 7.81–7.74 ppm for aromatic protons) .
Methyl Group Modifications
- 5-(Bromomethyl)-3-methylisoxazole : Replacing the methyl group with bromomethyl (C₅H₅BrN₂O) introduces higher reactivity due to the labile C–Br bond, enabling functionalization in synthesis (e.g., alkylation reactions) .
- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate: The addition of an ethyl ester group at the 4-position (C₁₄H₁₅NO₃) alters electronic properties, as evidenced by IR peaks at 1745 cm⁻¹ (C=O stretch) .
Pharmacological Activity Comparisons
C1s Inhibitory Activity
- Compound (R)-7 (5-methyl-isoxazole derivative) : The 5-methyl group enhances C1s inhibition (IC₅₀ = 12 nM) by occupying the S3 binding pocket, as shown in . However, the absence of a bromophenyl group in (R)-7 reduces steric bulk, leading to suboptimal membrane permeability (Papp = 1.2 × 10⁻⁶ cm/s) .
- 3-(2-Bromo-phenyl)-5-methyl-isoxazole : While direct activity data are unavailable, the bromophenyl moiety may improve target engagement in hydrophobic binding pockets, analogous to suloxifen derivatives ().
Cholinergic Receptor Interactions
- ABT 418 (5-methyl-isoxazole analog) : This compound activates neuronal nicotinic acetylcholine receptors (nAChRs) with a Ki of 3 nM for [³H]-cytisine binding, demonstrating the isoxazole ring’s role in receptor modulation. However, the lack of bromine substitution in ABT 418 limits its applicability to CNS disorders compared to brominated analogs .
Physicochemical Properties
Table 1: Structural and Spectral Comparisons
Q & A
Basic: What are the recommended synthetic routes for 3-(2-Bromo-phenyl)-5-methyl-isoxazole, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization reactions involving halogenated precursors. For example, a method analogous to the synthesis of 3-(o-chlorophenyl)-5-methyl-4-isoxazole involves reacting hydroxylamine derivatives with o-bromobenzaldehyde under alkaline conditions, followed by cyclization with β-keto esters (e.g., ethyl acetoacetate) . Optimization includes:
- Temperature control : Reflux in THF/EtN (1:1) at 55–60°C for 6–48 hours to ensure complete conversion .
- Catalysts : Use Pd(PPh)Cl (0.1–0.3 mmol) and CuI (0.1 mmol) to accelerate coupling reactions .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol) yields >95% purity .
Basic: What analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- Purity assessment :
Advanced: How does the bromine substituent influence the compound’s biological activity, particularly in targeting bromodomains?
Bromine enhances electrophilicity, enabling interactions with lysine residues in bromodomains (e.g., acetyl-lysine binding pockets). Structural analogs like 3,5-dimethylisoxazole derivatives act as acetyl-lysine mimetics, with bromine improving binding affinity by 2–3× via halogen bonding .
- Experimental validation :
Advanced: How should researchers address contradictions in reported melting points or spectral data for halogenated isoxazoles?
Discrepancies in melting points (e.g., 72°C vs. 61–63°C for similar brominated isoxazoles ) may arise from:
- Polymorphism : Use DSC (Differential Scanning Calorimetry) to identify crystalline forms.
- Impurity profiles : Compare HPLC traces with reference standards .
- Synthetic routes : Different precursors (e.g., β-keto esters vs. acetoacetamide) may yield isomeric byproducts .
Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations :
- Docking studies : Simulate interactions with biological targets (e.g., BRD4 bromodomain) using AutoDock Vina .
Advanced: How can researchers optimize reaction yields in large-scale syntheses of halogenated isoxazoles?
- Solvent selection : Use THF/EtN (1:1) for improved solubility of Pd catalysts .
- Catalyst recycling : Immobilize Pd on silica to reduce costs and enhance reusability .
- Scale-up protocols :
Advanced: What safety protocols are critical when handling brominated isoxazoles?
- Toxicity mitigation :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (LD < 100 mg/kg in rodents) .
- Store in sealed containers at 2–8°C to prevent degradation .
- Waste disposal : Neutralize brominated waste with NaHCO before incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
